molecular formula C16H12ClN3O2 B12893797 [3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid CAS No. 88696-92-8

[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid

Cat. No.: B12893797
CAS No.: 88696-92-8
M. Wt: 313.74 g/mol
InChI Key: PYCUYANLKAKOTB-UHFFFAOYSA-N
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Description

2-(3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a chlorophenyl group, a pyridinyl group, and a pyrazole ring, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with pyridine-2-carboxylic acid to form the pyrazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure high purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-Bromophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid
  • 2-(3-(4-Fluorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid
  • 2-(3-(4-Methylphenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid

Uniqueness

2-(3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl)acetic acid is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This compound may exhibit different reactivity and biological activity compared to its analogs with different substituents on the phenyl ring .

Properties

CAS No.

88696-92-8

Molecular Formula

C16H12ClN3O2

Molecular Weight

313.74 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-1-pyridin-2-ylpyrazol-4-yl]acetic acid

InChI

InChI=1S/C16H12ClN3O2/c17-13-6-4-11(5-7-13)16-12(9-15(21)22)10-20(19-16)14-3-1-2-8-18-14/h1-8,10H,9H2,(H,21,22)

InChI Key

PYCUYANLKAKOTB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CC(=O)O

Origin of Product

United States

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